6-O-苄基-2,3-二-O-乙酰基-甲基-α-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

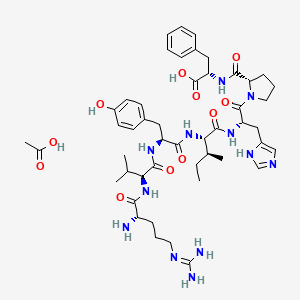

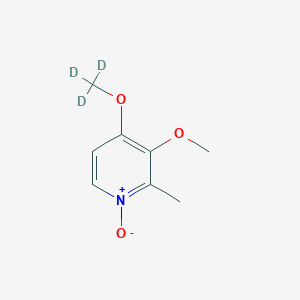

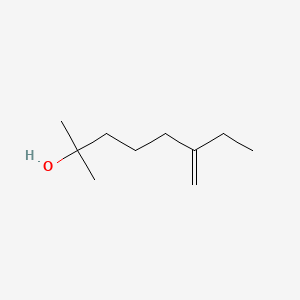

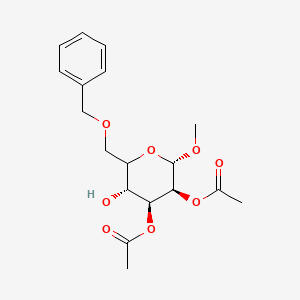

6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside is a synthetic derivative of D-glucose. It is an important intermediate for the synthesis of various biologically active compounds. The compound has been extensively studied for its potential applications in medicinal chemistry, such as in the synthesis of drugs, as a tool for drug delivery, and as an enzyme inhibitor.

科学研究应用

Proteomics Research

“6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.

Drug Development

This compound’s versatile properties make it valuable for various applications, including drug development. Its unique ability to form host–guest inclusion complexes has been extensively explored for enhancing the solubility, stability, and bioavailability of various guest molecules. This property is particularly beneficial in pharmaceuticals, where it facilitates the formulation of drugs by improving the solubility of poorly water-soluble drugs, thereby enhancing their bioavailability and therapeutic efficacy.

Carbohydrate Chemistry

As a synthetic derivative of glucose, modified through chemical processes to include benzyl and acetyl groups, this compound significantly alters its chemical and physical properties compared to its parent glucose molecule. This makes it valuable in carbohydrate chemistry, where it can be used to study the properties and reactions of carbohydrates.

DNA Repair Studies

The research on alkyltransferases, proteins involved in the repair of DNA damage, provides insight into the potential clinical applications of compounds like 6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside. Alkyltransferases repair various DNA adducts, including those introduced by benzyl groups.

Cosmetic Industry

In the cosmetic industry, cyclodextrin derivatives are being investigated for their potential in product stabilization and flavor masking. The ability of these compounds to form inclusion complexes can be used to encapsulate volatile, unstable, or odorous compounds, improving the stability and sensory properties of cosmetic products.

Environmental Applications

Cyclodextrin derivatives also contribute to pollutant removal processes. Their ability to form inclusion complexes can be used to encapsulate and remove pollutants from the environment, making them valuable in environmental remediation efforts.

属性

IUPAC Name |

[(2S,3S,4S,5R)-3-acetyloxy-5-hydroxy-2-methoxy-6-(phenylmethoxymethyl)oxan-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O8/c1-11(19)24-16-15(21)14(10-23-9-13-7-5-4-6-8-13)26-18(22-3)17(16)25-12(2)20/h4-8,14-18,21H,9-10H2,1-3H3/t14?,15-,16+,17+,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVXPDCGHDLLIM-LUWVYCGLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)COCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@H](OC([C@H]1O)COCC2=CC=CC=C2)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Benzyl-2,3-di-O-acetyl-methyl-alpha-D-glucopyranoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。